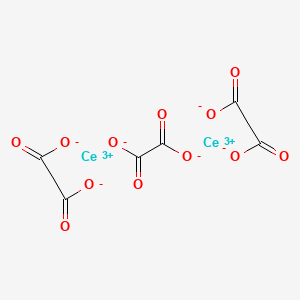
Cerium oxalate
Cat. No. B1215855
Key on ui cas rn:
7047-99-6
M. Wt: 544.29 g/mol
InChI Key: ZMZNLKYXLARXFY-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US05248328
Procedure details


A solution of cobalt chloride having a gravity of 1.05 g/cm3 was mixed with a solution of cerium nitrate and heated to 35° C., followed by adding, while stirring a solution of ammonium oxalate having a gravity of 1.03 g/m3 and a pH 3. The quantity of ammonium oxalate added was 1.5 mole equivalent per mole equivalent of cobalt chloride and cerium nitrate. The precipitates of cobalt oxalate and cerium oxalate were obtained after reaction and filtrated in a vacuum filtrator to remove the mother liquid, washed by distilled water of 90° C. for 6 times, dried at 200° C., crushed and sieved by a 20 mesh sieve, reduced at 550° C. in hydrogen for 3 h, then crushed again and sieved by a 100 mesh sieve. The prepared cobalt powder contained 0.5% (wt.) cerium.


Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
cobalt chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Name
cobalt chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>[Co](Cl)Cl>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Ce+3:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Ce+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Step Three
|
Name
|
cerium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Step Four
|
Name
|
cerium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
cobalt chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co](Cl)Cl
|
Step Five
|
Name
|
cobalt chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitates of cobalt oxalate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Ce+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Ce+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
